Product packaging for Smart-F(Cat. No.:CAS No. 1135798-02-5)

Smart-F

Cat. No.: B1681027
CAS No.: 1135798-02-5
M. Wt: 373.4 g/mol
InChI Key: LNESSNOGBADQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Smart-F, with the CAS number 1135798-02-5 and molecular formula C 19 H 16 FNO 4 S, is a chemical compound supplied for research and development purposes . Its IUPAC name is [2-(4-fluorophenyl)-1,3-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone . The presence of both fluorine and a thiazole ring in its structure suggests potential for investigation in areas such as materials science, where fluorinated compounds are known for their chemical stability and low surface energy . As a specialty material, it is intended for laboratory analysis and experimental use only. Researchers are encouraged to conduct their own safety and efficacy evaluations. This product is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16FNO4S B1681027 Smart-F CAS No. 1135798-02-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1135798-02-5

Molecular Formula

C19H16FNO4S

Molecular Weight

373.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C19H16FNO4S/c1-23-15-8-12(9-16(24-2)18(15)25-3)17(22)14-10-26-19(21-14)11-4-6-13(20)7-5-11/h4-10H,1-3H3

InChI Key

LNESSNOGBADQPV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SMART-F

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Smart F

Multi-Step Synthetic Procedures for Thiazole (B1198619) Core Construction

The SMART compounds feature a thiazole core structure. While a highly detailed, step-by-step procedure specifically for the thiazole core construction of SMART-F was not extensively detailed in the provided sources, the synthesis of the SMART series is generally characterized as a simple four-step procedure. This methodology facilitates the high-yield synthesis of various analogs. One patent broadly mentions the synthesis of methoxy (B1213986) benzoyl thiazole compounds with different substituted or unsubstituted aryl rings, indicating these were synthesized according to schemes that were not fully accessible in the provided text. Another source describes the synthesis of a different class of compounds containing a benzothiazole (B30560) ring, which involved a minimum of 4 steps and sometimes required a more convergent route for analog synthesis. This highlights that multi-step procedures are typical for constructing such heterocyclic systems.

Regioselective Fluorination Methods and Analog Preparation

This compound is distinguished by the presence of a fluorine atom at the para position of one of the phenyl rings. The preparation of fluorinated organic compounds often involves specific fluorination methods. While the exact regioselective fluorination method used specifically for the synthesis of this compound was not explicitly detailed, the synthesis of SMART compounds allows for the preparation of analogs with varying substituents on the aryl rings. This includes compounds with a 4-fluoro substituent, such as this compound, and compounds with an unsubstituted aryl ring (SMART-H).

The broader chemical literature describes various methods for introducing fluorine into organic molecules, including late-stage fluorination techniques for (hetero)arenes. Regioselective fluorination can be a key aspect of synthesizing fluorinated analogs with desired properties. The preparation of other SMART analogs has involved modifications to different parts of the core structure, such as the carbonyl linker or the para-position of the C ring. Analogs with different aryl substituents, including those with fluorine at the 2-position or 4-position, have also been explored within related compound series to investigate structure-activity relationships.

Mechanistic Investigations into Smart F S Biological Activity

Characterization of Molecular Target Interactions

SMART compounds, including SMART-F, have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net

Microtubules are dynamic polymers formed from αβ-tubulin heterodimers, essential for various cellular processes, including cell division. nih.govresearchgate.netacs.org Agents that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest. nih.govresearchgate.net Studies have demonstrated that this compound inhibits tubulin polymerization. In experiments with bovine brain tubulin, this compound at a concentration of 10 μM inhibited tubulin polymerization by 90%. nih.govresearchgate.net This indicates a potent effect on the dynamic assembly of microtubules.

SMART compounds, including this compound, bind to the colchicine binding site on tubulin. nih.govresearchgate.net This site is a well-established target for various antimitotic agents that disrupt microtubule formation. acs.orgnih.gov The binding of compounds to this site can induce conformational changes in tubulin, affecting its ability to polymerize into microtubules. acs.org The interaction of this compound with the colchicine binding site suggests a competitive mechanism of action with other compounds that bind to this site, such as colchicine itself. nih.govresearchgate.net

Tubulin Binding and Inhibition of Microtubule Polymerization

Cellular Responses and Pathway Modulation by this compound

The disruption of microtubule dynamics by this compound leads to significant cellular responses, including cell cycle arrest and the induction of apoptosis. nih.gov

Inhibition of tubulin polymerization by agents like this compound disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during mitosis. nih.govmdpi.com This disruption triggers cell cycle checkpoints, particularly the G2/M checkpoint, preventing cells from progressing through mitosis. nih.govresearchgate.netmdpi.com Research on SMART compounds, including this compound, has shown that they arrest cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This accumulation of cells in the G2/M phase is a characteristic response to microtubule-targeting agents. nih.govresearchgate.net

Cell cycle arrest at the G2/M phase, if sustained, can lead to the induction of programmed cell death, known as apoptosis. nih.govmdpi.com Studies have demonstrated that SMART compounds, including this compound, induce apoptosis in cancer cells. nih.govresearchgate.net The mechanisms of apoptosis induction by microtubule-targeting agents often involve the activation of caspases and other signaling pathways that execute the cell death program. rupress.orgthno.orgnih.govacs.org While the specific detailed pathways activated by this compound may vary depending on the cell type, the induction of apoptosis is a key outcome of its interaction with tubulin and subsequent cell cycle disruption. nih.govresearchgate.net

Induction of Cell Cycle Arrest (G2/M Phase)

Overcoming Multi-Drug Resistance Phenotypes (e.g., P-Glycoprotein)

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp). nih.govwikipedia.orgmdpi.commdpi.com P-gp actively pumps various chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. wikipedia.orgmdpi.commdpi.com Research indicates that SMART compounds, including this compound, can overcome multi-drug resistance mediated by P-glycoprotein. nih.gov Studies have shown that these compounds equi-potently inhibit the growth of both parental and MDR-overexpressing cells in vitro, suggesting that they are not significantly affected by P-gp-mediated efflux. nih.gov This ability to circumvent P-glycoprotein-mediated resistance is a notable advantage for potential therapeutic agents. nih.gov

Table 1: Effect of SMART Compounds on Tubulin Polymerization

CompoundConcentration (μM)Inhibition of Tubulin Polymerization (%)Source
This compound1090 nih.govresearchgate.net
SMART-H1090 nih.govresearchgate.net
SMART-OH1055 nih.govresearchgate.net

Data derived from in vitro experiments using bovine brain tubulin.

Advanced Analytical and Spectroscopic Characterization of Smart F

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules, providing detailed information about the types and connectivity of atoms within a molecule. For fluorine-containing compounds like SMART-F, NMR, particularly 19F NMR, is an invaluable tool. numberanalytics.comwikipedia.org It offers complementary information to 1H NMR and is especially useful due to the high sensitivity and wide chemical shift range of the 19F nucleus. numberanalytics.com

Applications of 19F NMR in Fluorine-Containing Compounds

The 19F nucleus is highly suitable for NMR spectroscopy due to its high sensitivity, 100% natural abundance, and a wide chemical shift range, which can span over 800 ppm, significantly larger than that for 1H NMR. numberanalytics.comwikipedia.org This wide range allows for the differentiation of subtle structural changes and different fluorine environments within a molecule. numberanalytics.comalfa-chemistry.com

19F NMR is widely used for the structural characterization of fluorinated compounds. numberanalytics.comwikipedia.org It can help answer fundamental questions about a synthesized compound, such as whether fluorine has been successfully incorporated, its position within the molecule, and the number of fluorine atoms present. aiinmr.com The technique is invaluable for determining the structure of fluorinated organic compounds, providing detailed information about their structure. numberanalytics.com

Furthermore, 19F NMR can be used for both qualitative and quantitative analysis. numberanalytics.com The integral of a 19F NMR signal is directly proportional to the number of fluorine atoms giving rise to that signal, enabling quantitative analysis. numberanalytics.com Qualitative analysis is facilitated by the unique chemical shifts of different fluorine environments. numberanalytics.com

Chemical Shift Analysis and Environmental Sensitivity

In NMR, the chemical shift of a nucleus is highly sensitive to its local electronic environment. alfa-chemistry.com For 19F NMR, chemical shifts are particularly sensitive to variations in electron density around the fluorine nucleus. alfa-chemistry.combiophysics.org Factors influencing 19F chemical shifts include the electronegativity of neighboring atoms, hybridization of the carbon atom bonded to fluorine, steric effects, and solvent effects. alfa-chemistry.com

The large chemical shift dispersion of 19F, which is greater than that for proton NMR, makes it highly responsive to NMR measurements and allows for the differentiation of subtle structural changes. wikipedia.orgalfa-chemistry.combiophysics.org Electronic effects, such as the presence of strongly electronegative substituents like oxygen or nitrogen, can significantly deshield fluorine atoms, resulting in downfield shifts (higher ppm values). alfa-chemistry.com Resonance effects within aromatic systems can also alter electron density and induce complex shifts in 19F signals. alfa-chemistry.com The hybridization of the carbon atom bonded to fluorine also influences the chemical shift due to changes in electron density. alfa-chemistry.com

Spin-spin coupling, observed as splitting patterns in NMR spectra, provides crucial information about the connectivity of atoms. 19F nuclei can couple with other 19F nuclei, as well as with other NMR-active nuclei like 1H and 13C. wikipedia.orghuji.ac.il 19F-19F coupling constants are generally larger than 1H-1H coupling constants, and long-range 19F-19F coupling is commonly observed. wikipedia.org Coupling to hydrogen is also typical in 19F spectra. wikipedia.org Analysis of these coupling patterns helps to determine the immediate molecular environment of the fluorine atoms and their connectivity to neighboring nuclei. huji.ac.il

A typical 19F NMR spectrum for this compound would show signals at different chemical shifts, corresponding to fluorine atoms in distinct chemical environments. The integration of these signals would indicate the relative number of fluorine atoms in each environment. The splitting patterns (multiplicity) of the signals, arising from coupling to neighboring nuclei, would provide information about the connectivity of the fluorine atoms to other parts of the molecule.

Note: This table presents hypothetical data to illustrate the type of information obtained from 19F NMR analysis.

Mass Spectrometry for Molecular Confirmation

Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and gain insights into its structure through fragmentation patterns. hscprep.com.auucsb.edubritannica.com For this compound, MS would be employed to confirm its molecular mass.

The process involves converting the molecules of this compound into charged particles (ions) and separating them based on their mass-to-charge ratio (m/z). hscprep.com.aufiveable.me Various ionization techniques can be used, depending on the properties of the compound. hscprep.com.auucsb.edu The resulting mass spectrum is a plot of ion abundance versus m/z. britannica.com

A key feature in the mass spectrum is the molecular ion peak (M+), which corresponds to the intact molecule that has lost or gained an electron, providing the molecular weight of the compound. hscprep.com.auucsb.edubritannica.com For many organic compounds, the molecular ion peak appears at the highest m/z value (excluding isotope peaks) and confirms the original molecule's mass. hscprep.com.au The presence of characteristic isotope peaks (e.g., M+1 due to 13C) can also provide information about the elemental composition. hscprep.com.au

While fragmentation patterns can offer valuable structural information, the primary role of MS in this context, as per the outline, is molecular confirmation through the determination of the molecular weight. ucsb.edubritannica.com The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its calculated molecular weight, thus confirming its identity.

Note: This table presents hypothetical data to illustrate the type of information obtained from Mass Spectrometry analysis. The molecular weight is confirmed by the molecular ion peak.

X-ray Crystallography for Conformation and Crystal Structure Analysis

X-ray crystallography is the most definitive technique for unambiguously determining the three-dimensional structure of molecules at atomic resolution, including their conformation and crystal packing. rigaku.comexcillum.comuq.edu.audiamond.ac.ukazolifesciences.com This method requires a suitable single crystal of the compound. rigaku.comexcillum.com

When X-rays interact with a crystalline specimen of this compound, they are diffracted by the regularly arranged atoms in the crystal lattice. rigaku.comuq.edu.auazolifesciences.com The resulting diffraction pattern, consisting of a series of spots, is recorded and analyzed to determine the precise arrangement of atoms in three dimensions. rigaku.comdiamond.ac.uk

X-ray crystallography provides accurate and precise measurements of molecular dimensions, such as bond lengths, bond angles, and torsion angles. rigaku.com This information is crucial for understanding the conformation of the molecule in the solid state. The technique also reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions. rigaku.com

For this compound, a successful X-ray crystallography experiment would yield a detailed 3D model of the molecule, showing the positions of all atoms, including fluorine. This would definitively confirm the molecular structure determined by other spectroscopic methods and provide precise details about its geometry and conformation. rigaku.com The crystal structure analysis would also reveal how this compound molecules interact with each other in the solid state, which can be relevant to its physical properties. rigaku.com

Note: This table presents illustrative parameters typically obtained from X-ray crystallography and does not represent actual data for this compound.

Computational Chemistry and Structure Activity Relationship Sar Studies of Smart F

Theoretical Approaches to Molecular Design and Optimization

Theoretical approaches, particularly those based on quantum mechanics such as Density Functional Theory (DFT), are fundamental in the molecular design and optimization of fluorinated thiazoles. DFT calculations can provide detailed information about the electronic structure, molecular geometry, reactivity, and energetic properties of these compounds researchgate.netresearchgate.nettandfonline.com. By understanding these intrinsic molecular properties, researchers can predict how modifications to the chemical structure might influence stability, reactivity, and potential interactions with biological systems. For instance, DFT studies have been used to characterize aryl-fluorinated thiazoles, providing insights into their global reactivity descriptors such as absolute electronegativity, hardness, softness, and chemical potential researchgate.net. These theoretical calculations aid in rationalizing experimental observations and guiding the design of novel fluorinated thiazole (B1198619) derivatives with desired properties. The inclusion of fluorine atoms significantly impacts the electronic distribution and lipophilicity of the thiazole scaffold, which can be effectively studied and predicted using these theoretical methods.

In Silico Prediction of Ligand-Target Interactions

In silico methods are extensively used to predict and understand how fluorinated thiazoles interact with biological targets, such as enzymes or receptors. These predictions are vital for elucidating mechanisms of action and identifying potential lead compounds.

Molecular Docking and Binding Energy Calculations

Molecular docking is a widely applied computational technique used to predict the preferred orientation (binding mode) of a ligand (such as a fluorinated thiazole) when bound to a protein or other biological target, and to estimate the strength of the interaction (binding energy or scoring function value) tandfonline.comacs.orgrsc.orgnih.govzjxu.edu.cnacs.org. By simulating the binding process, molecular docking helps to identify key residues in the target site that interact with the ligand through various forces, including hydrogen bonding, hydrophobic interactions, and pi-pi stacking acs.orgnih.gov. Studies on fluorinated thiazole derivatives have utilized molecular docking to predict their binding affinities to various protein targets, such as enzymes involved in diabetes management like alpha-amylase acs.orgnih.govacs.org or targets related to antimicrobial activity like S. aureus DNA gyrase zjxu.edu.cn. Binding energy calculations provide a quantitative measure to compare the potential affinity of different fluorinated thiazole analogs for a specific target, assisting in the prioritization of compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Models for Fluorinated Thiazoles

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity nih.govijper.organalis.com.myacs.org. For fluorinated thiazoles, QSAR models can correlate variations in chemical structure (represented by molecular descriptors) with observed differences in biological activity (e.g., IC50 values, inhibition percentages). These models can help identify the key structural features that are important for activity and predict the activity of new, untested fluorinated thiazole derivatives ijper.organalis.com.my. By analyzing the QSAR models, researchers can gain insights into how factors such as the position and number of fluorine atoms, as well as other substituents on the thiazole ring, influence the potency of the compounds. SAR studies, often informing QSAR models, have demonstrated that the presence and position of fluorine can significantly impact the biological activity of thiazole derivatives, sometimes enhancing activity compared to non-fluorinated counterparts acs.orgfrontiersin.orgijper.orgnih.govmdpi.com. QSAR models thus serve as predictive tools for designing more potent analogs and optimizing the structural features of fluorinated thiazoles for desired biological effects.

Due to the inability to identify "SMART-F" as a specific, known chemical compound in the scientific literature, a table listing its specific compound name and PubChem CID cannot be provided. The discussion above pertains to computational studies generally applied to the class of fluorinated thiazoles.

Exploration of Non Biomedical Applications of Fluorinated Thiazole Compounds

Development of Fluorinated Probes for Advanced Imaging Modalities

The development of fluorinated probes for advanced imaging modalities leverages the favorable properties of fluorine for detection and signal generation. Fluorine-19 (19F) is an attractive nucleus for MRI due to its 100% natural abundance, spin-1/2, and a gyromagnetic ratio comparable to that of 1H. nih.govresearchgate.net Crucially, the negligible endogenous fluorine signal in most biological and many non-biological materials provides a "background-free" imaging environment, enabling highly specific detection of exogenous fluorinated probes. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

While fluorinated compounds, such as perfluorocarbons (PFCs) and perfluoropolyethers (PFPEs), have been extensively investigated as 19F MRI probes, primarily in biomedical research for applications like cell tracking and sensing physiological parameters, specific research focusing on fluorinated thiazole (B1198619) compounds for non-biomedical imaging applications is not prominently featured in the reviewed literature. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Application in 19F Magnetic Resonance Imaging (MRI)

19F MRI offers unique advantages for quantitative imaging due to the direct proportionality between the detected signal intensity and the concentration of 19F nuclei. mdpi.comnih.gov This allows for the potential quantification of the probe in the region of interest. The broad chemical shift range of 19F is also beneficial, as it can allow for the design of probes sensitive to their local chemical environment or for simultaneous detection of multiple fluorinated species. mdpi.comnih.gov

Future Directions and Interdisciplinary Research Avenues for Smart F

Novel Synthetic Methodologies and Sustainable Production of SMART-F

Future research into "this compound" will likely focus on developing innovative and sustainable methods for its synthesis and production. Current trends in organic synthesis emphasize the creation of efficient and selective methods for complex chemicals, alongside the adoption of environmentally friendly and sustainable technologies. multiresearchjournal.com This includes utilizing renewable starting materials and designing processes that minimize waste and pollution. multiresearchjournal.compnas.org

Key areas of investigation for "this compound" synthesis could include:

Green Chemistry Principles: Implementing green chemistry principles to reduce the environmental impact of "this compound" production. This involves exploring alternative solvents, catalysts, and reaction conditions that are less hazardous and energy-intensive. pnas.orgcypris.airesearchgate.net

Mechanochemistry: Utilizing mechanical energy to drive chemical reactions, which can accelerate synthesis, conserve energy, and reduce the need for solvents. multiresearchjournal.comcypris.ai

Microflow Chemistry: Employing continuous flow reactors for precise control over reaction parameters, potentially enhancing safety, scalability, and efficiency in "this compound" synthesis. cypris.ai

Biocatalysis and Synthetic Biology: Exploring the use of enzymes or engineered biological systems for the synthesis of "this compound" or its precursors. ijpsjournal.comnih.govresearchgate.net This approach offers potential for highly selective transformations and the use of renewable resources. ijpsjournal.comnih.gov Research in synthetic biology aims to engineer biological systems to produce a wide range of chemicals more efficiently and sustainably. ijpsjournal.com

Computational Methods: Employing computational tools to design and optimize synthetic routes for "this compound," predicting reaction outcomes and properties of intermediates. multiresearchjournal.comnih.gov

Research findings in these areas, applied to "this compound," could be presented in data tables illustrating improved reaction yields, reduced solvent usage, lower energy consumption, or enhanced reaction rates compared to initial synthetic routes.

Integration with Nanotechnology for Targeted Delivery

A significant future direction for "this compound" research lies in its integration with nanotechnology to enable targeted delivery. Nanotechnology offers unprecedented precision in directing therapeutic or diagnostic agents to specific cells or tissues, minimizing off-target effects and improving efficacy. dovepress.comsciresjournals.com

Potential research avenues for integrating "this compound" with nanotechnology include:

Nanocarrier Development: Designing and synthesizing various nanocarriers, such as liposomes, polymeric nanoparticles, dendrimers, or hybrid systems, capable of encapsulating or conjugating with "this compound". dovepress.comsciresjournals.compexacy.commdpi.com

Surface Modification: Modifying the surface of nanocarriers with targeting ligands (e.g., antibodies, peptides, small molecules) that can selectively recognize and bind to specific receptors on target cells. dovepress.comfrontiersin.org This enhances the accumulation of "this compound" at the desired site. dovepress.com

Stimuli-Responsive Systems: Developing "smart" nanocarriers that can release "this compound" in response to specific internal or external stimuli, such as changes in pH, temperature, or enzyme activity, allowing for controlled release at the target site. pexacy.commdpi.com

Overcoming Biological Barriers: Engineering nanocarriers to overcome biological barriers, such as the blood-brain barrier or cellular membranes, to facilitate the delivery of "this compound" to challenging tissues. sciresjournals.compexacy.com

Integration with Extracellular Vesicles (EVs): Combining nanomaterials with naturally derived extracellular vesicles to enhance the delivery efficiency and stability of "this compound", while potentially reducing off-target effects. frontiersin.org

Research findings in this area could involve data tables detailing the size and morphology of "this compound"-loaded nanoparticles, encapsulation efficiency, release profiles under different conditions, cellular uptake rates, and targeting specificity in in vitro or in vivo models.

Elucidation of Broader Biological System Interactions

Understanding the interactions of "this compound" within complex biological systems is crucial for assessing its potential applications and identifying any unforeseen effects. Future research will focus on a comprehensive elucidation of its biological interactions beyond initial target engagement.

Key areas for investigating the broader biological system interactions of "this compound" include:

Identifying Off-Target Interactions: Employing techniques to identify unintended interactions of "this compound" with biomolecules other than its primary target, such as other proteins, nucleic acids, or lipids. nih.govresearchgate.net Methods like drug affinity responsive target stability (DARTS) or stability of proteins from oxidation rates (SPROX) can be used to identify target proteins. researchgate.net

Pathway Analysis: Investigating how "this compound" influences various biological pathways and networks within cells and organisms. This can involve techniques like transcriptomics, proteomics, and metabolomics.

Cellular Response Profiling: Studying the global cellular responses to "this compound" exposure, including changes in cell viability, proliferation, differentiation, and signaling cascades.

Systems Biology Approaches: Utilizing computational and experimental systems biology approaches to model and predict the behavior of "this compound" within complex biological environments. chemmethod.com

Interaction with the Microbiome: Exploring potential interactions between "this compound" and the diverse microbial communities within the body, which can influence its metabolism, efficacy, and potential side effects.

Research findings in this area could be presented in data tables summarizing protein binding affinities, changes in gene or protein expression levels, alterations in metabolic profiles, or phenotypic changes observed in cellular or animal models.

Compound Names and PubChem CIDs

Q & A

Basic: How can the SMART framework be systematically applied to formulate rigorous research questions in experimental sciences?

Answer:
The SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) ensures clarity and methodological robustness. For example:

  • Specificity : Narrow the scope (e.g., "How does X gene expression in Y cell line affect apoptosis under hypoxia?" vs. a vague inquiry about "cell death").
  • Measurability : Define quantifiable outcomes (e.g., apoptosis rates via flow cytometry).
  • Achievability : Assess resource constraints (e.g., access to hypoxia chambers).
  • Relevance : Align with gaps in literature (e.g., limited data on X gene in hypoxic microenvironments).
  • Time-bound : Set milestones (e.g., data collection within 6 months).
    Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to cross-validate SMART criteria .

Basic: What strategies ensure research questions are both feasible and academically relevant?

Answer:

  • Feasibility : Pilot studies to test protocols (e.g., optimizing PCR conditions for low-yield RNA samples) .
  • Novelty : Conduct systematic literature reviews to identify understudied variables (e.g., epigenetic modifiers in Z disease progression) .
  • Ethical Alignment : Obtain institutional review board (IRB) approval for human/animal studies and address data privacy concerns .

Basic: How to design experiments that align with SMART objectives while minimizing bias?

Answer:

  • Blinding : Use double-blind protocols in clinical trials to reduce observer bias.
  • Controls : Include positive/negative controls (e.g., wild-type vs. knockout models).
  • Replication : Plan triplicate experiments for statistical power.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal’s requirements for detailed methods and raw data archiving) .

Advanced: How should researchers resolve contradictions in datasets derived from the same hypothesis?

Answer:

  • Root-Cause Analysis : Check methodological inconsistencies (e.g., batch effects in sequencing data).
  • Meta-Analysis : Re-analyze aggregated data using mixed-effects models to account for variability .
  • Triangulation : Cross-validate findings with alternative techniques (e.g., Western blot vs. ELISA for protein quantification) .

Advanced: What methodologies integrate AI tools responsibly into SMART-driven research workflows?

Answer:

  • Benchmarking : Use NSF/NIST standards to evaluate AI model accuracy and fairness (e.g., detecting bias in training datasets) .
  • Explainability : Employ SHAP (SHapley Additive exPlanations) values to interpret AI-driven predictions in drug discovery .
  • Validation : Compare AI-generated hypotheses with experimental data (e.g., in vitro testing of AI-predicted compounds) .

Advanced: How can researchers optimize data analysis to address complex, multi-variable SMART questions?

Answer:

  • Dimensionality Reduction : Apply PCA (Principal Component Analysis) to identify key variables in omics datasets.
  • Machine Learning : Use Random Forest models to parse non-linear interactions (e.g., gene-environment interactions in disease) .
  • Uncertainty Quantification : Report confidence intervals and p-values adjusted for multiple comparisons .

Advanced: What ethical frameworks govern the use of sensitive data in SMART-compliant studies?

Answer:

  • Anonymization : Strip datasets of personally identifiable information (PII) before analysis .
  • Compliance : Adhere to GDPR/CCPA regulations for data sharing and storage.
  • Transparency : Disclose AI/algorithmic contributions in methods sections (per PCAST guidelines) .

Advanced: How to validate findings when SMART objectives require interdisciplinary approaches?

Answer:

  • Collaborative Peer Review : Engage domain experts (e.g., statisticians for meta-analyses, clinicians for translational relevance) .
  • Cross-Disciplinary Reproducibility : Share protocols via platforms like Protocols.io to enable replication in diverse labs .

Basic: What strategies enhance literature review efficiency for SMART-aligned projects?

Answer:

  • Advanced Search Filters : Use Boolean operators (e.g., "CRISPR AND off-target effects NOT plants") and date/year filters in PubMed/Web of Science .
  • Citation Mining : Leverage tools like Connected Papers to map seminal studies and emerging trends .

Advanced: How to establish benchmarks for AI-driven SMART research in understudied fields?

Answer:

  • Synthetic Data Validation : Compare AI outputs with limited empirical data to assess extrapolation risks .
  • Community Feedback : Pre-publish hypotheses on preprint servers (e.g., arXiv) for peer critique before experimental validation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.